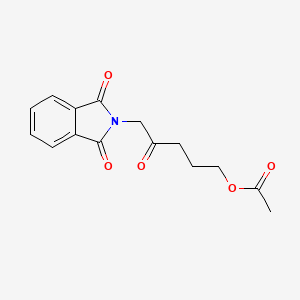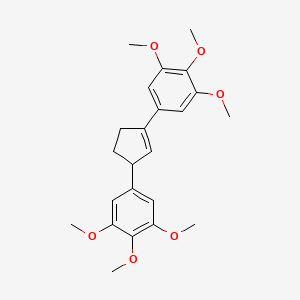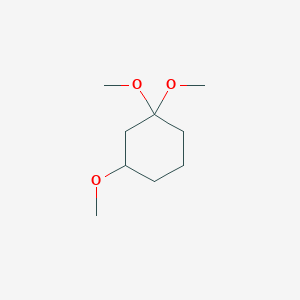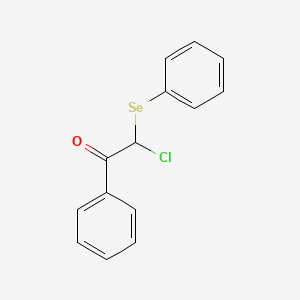
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate typically involves the reaction of phthalimide with appropriate reagents to introduce the acetate group. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the acetylation reaction. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into derivatives with different properties.
Substitution: The acetate group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde .
Uniqueness
What sets 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate apart from similar compounds is its specific structure, which combines the phthalimide moiety with an acetate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
| 114659-96-0 | |
Fórmula molecular |
C15H15NO5 |
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
[5-(1,3-dioxoisoindol-2-yl)-4-oxopentyl] acetate |
InChI |
InChI=1S/C15H15NO5/c1-10(17)21-8-4-5-11(18)9-16-14(19)12-6-2-3-7-13(12)15(16)20/h2-3,6-7H,4-5,8-9H2,1H3 |
Clave InChI |
IILIRPBXQKLDGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







